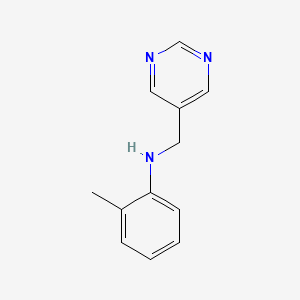

2-methyl-N-(pyrimidin-5-ylmethyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13N3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

2-methyl-N-(pyrimidin-5-ylmethyl)aniline |

InChI |

InChI=1S/C12H13N3/c1-10-4-2-3-5-12(10)15-8-11-6-13-9-14-7-11/h2-7,9,15H,8H2,1H3 |

InChI Key |

ODOBAIKCABZQRO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NCC2=CN=CN=C2 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Methyl N Pyrimidin 5 Ylmethyl Aniline and Analogues

Established Synthetic Pathways to the 2-methyl-N-(pyrimidin-5-ylmethyl)aniline Core

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a foundational method for the synthesis of aniline-pyrimidine derivatives. This approach typically involves the reaction of a pyrimidine (B1678525) ring activated with a suitable leaving group, such as a halogen, with an aniline (B41778) nucleophile. The electron-deficient nature of the pyrimidine ring facilitates this reaction.

One common strategy involves the reaction of a 5-(halomethyl)pyrimidine with 2-methylaniline. The halogen, being a good leaving group, is displaced by the nucleophilic amine of the aniline. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Microwave-assisted SNAr reactions have been shown to significantly reduce reaction times and improve yields for the synthesis of analogous anilinopyrimidines. The choice of solvent and base is crucial for optimizing the reaction conditions and minimizing side products.

Another SNAr approach utilizes a chloropyrimidine derivative reacting with an aniline. For instance, the reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with various substituted anilines has been demonstrated to proceed efficiently under microwave irradiation. The electronic properties of the substituents on the aniline ring can influence the reaction rate and yield. Electron-donating groups on the aniline generally increase its nucleophilicity and can lead to higher yields.

| Starting Material 1 | Starting Material 2 | Conditions | Product | Yield (%) |

| 5-(Chloromethyl)pyrimidine | 2-Methylaniline | Base (e.g., K2CO3), Solvent (e.g., DMF), Heat | This compound | Varies |

| 2-Chloropyrimidine derivative | 2-Methylaniline | Microwave, Ethanol, 160°C | 2-(2-Methylanilino)pyrimidine derivative | Varies |

Reductive Amination Protocols

Reductive amination provides a direct and efficient route to the target molecule by forming the C-N bond through the reaction of an aldehyde with an amine, followed by in-situ reduction of the resulting imine. For the synthesis of this compound, this involves the reaction of pyrimidine-5-carbaldehyde (B119791) with 2-methylaniline.

The initial step is the formation of a Schiff base (imine) intermediate. This is typically followed by reduction using a variety of reducing agents. Common reducing agents include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation. The choice of reducing agent and reaction conditions is critical to ensure the selective reduction of the imine without affecting other functional groups on the pyrimidine or aniline rings. This method is widely applicable and tolerates a range of functional groups. organic-chemistry.org

| Aldehyde | Amine | Reducing Agent | Solvent | Conditions | Product | Yield (%) |

| Pyrimidine-5-carbaldehyde | 2-Methylaniline | NaBH4 | Methanol | Room Temperature | This compound | Varies |

| Pyrimidine-5-carbaldehyde | 2-Methylaniline | H2, Pd/C | Ethanol | Room Temperature, Atmospheric Pressure | This compound | Varies |

C-N Bond Forming Reactions

Modern organic synthesis offers a plethora of C-N bond forming reactions that can be applied to the synthesis of this compound. Among the most powerful are palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of C-N bonds between aryl halides or triflates and amines.

In the context of synthesizing the target molecule, a Buchwald-Hartwig reaction could be envisioned between 5-bromomethylpyrimidine and 2-methylaniline, or alternatively, between a 5-aminomethylpyrimidine and an aryl halide derivative of toluene. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the catalytic cycle and can be tailored to the specific substrates. This method is highly versatile and offers a broad substrate scope. researchgate.netrsc.org

| Aryl Halide/Triflate | Amine | Catalyst/Ligand | Base | Solvent | Product |

| 5-(Bromomethyl)pyrimidine | 2-Methylaniline | Pd2(dba)3 / XPhos | K3PO4 | Toluene | This compound |

| 2-Bromo-toluene | 5-(Aminomethyl)pyrimidine | Pd(OAc)2 / BINAP | NaOtBu | Toluene | This compound |

Novel Synthetic Methodologies and Catalytic Innovations

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki)

Transition metal-catalyzed cross-coupling reactions provide powerful tools for the synthesis and functionalization of the this compound scaffold.

The Sonogashira coupling , a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, can be employed to introduce alkynyl functionalities to the pyrimidine or aniline rings, which can then be further elaborated. For instance, a halogenated derivative of N-(pyrimidin-5-ylmethyl)aniline could be coupled with an alkyne to introduce structural diversity. nih.gov

The Suzuki coupling is another versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. This reaction can be used to synthesize analogues of the target molecule by coupling a boronic acid derivative of either the pyrimidine or aniline moiety with a halogenated partner. For example, pyrimidine-5-boronic acid could be coupled with a halogenated 2-methylaniline derivative. The reaction conditions, including the choice of palladium catalyst, base, and solvent, are critical for achieving high yields and selectivity. organic-chemistry.orgresearchgate.net

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Solvent | Product Type |

| Halogenated pyrimidine-aniline | Terminal alkyne | Pd(PPh3)4, CuI | Et3N | THF/DMF | Alkynylated analogue |

| Pyrimidine-boronic acid | Halogenated aniline | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | Aryl-substituted analogue |

| Aniline-boronic acid | Halogenated pyrimidine | Pd(dppf)Cl2 | Na2CO3 | DME | Aryl-substituted analogue |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of pyrimidine derivatives.

For instance, a one-pot synthesis could potentially be designed by combining pyrimidine-5-carbaldehyde, 2-methylaniline, and a reducing agent in a single step, effectively performing a reductive amination in a multicomponent fashion. More elaborate MCRs could involve the construction of the pyrimidine ring itself from acyclic precursors in the presence of the aniline side chain precursor. These strategies are highly desirable in combinatorial chemistry and drug discovery for the rapid generation of molecular libraries.

Photochemical and Electrochemical Synthesis Approaches

Recent advancements in synthetic organic chemistry have highlighted the utility of photochemical and electrochemical methods for the construction of complex molecules under mild and environmentally benign conditions. These approaches offer unique reactivity patterns that are often complementary to traditional thermal methods.

Photochemical Synthesis:

Photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing analogues of this compound, photochemical C-H arylation of the pyrimidine ring represents a key strategy. nih.govrsc.orgrsc.org This method typically involves the generation of a highly reactive aryl radical from a suitable precursor, such as a diazonium salt, which then adds to the electron-deficient pyrimidine ring. nih.gov The reaction is often mediated by a photocatalyst, such as ruthenium or iridium complexes, upon irradiation with visible light. nih.govrsc.org

For instance, a Pd-catalyzed, Ru-photoredox-mediated C–H arylation can be used to introduce aryl groups at specific positions on the pyrimidine ring of a suitable precursor. nih.gov This approach is advantageous due to its high functional group tolerance and regioselectivity, which is often directed by a chelating group. nih.govmdpi.com

Electrochemical Synthesis:

Electrochemical methods provide an alternative green approach to the synthesis of pyrimidine derivatives and their precursors. researchgate.netscholaris.caacs.orgrsc.org Anodic oxidation can be employed to generate reactive intermediates that can undergo subsequent coupling reactions. For example, the electrochemical synthesis of primary arylamines can be achieved through the nickel-catalyzed amination of aryl halides with ammonia, offering a direct route to functionalized aniline precursors. researchgate.net

Furthermore, electrochemical methods can be applied to C-N bond formation, a critical step in the synthesis of the target molecule. Electrochemically driven, nickel-catalyzed aryl amination has been developed for a broad range of aryl halides and amine nucleophiles. nih.gov This technique avoids the use of strong bases and high temperatures often required in traditional cross-coupling reactions. nih.gov

| Method | Description | Key Features | Potential Application for Target Compound |

| Photochemical C-H Arylation | Generation of aryl radicals from diazonium salts or other precursors using a photocatalyst and visible light for arylation of the pyrimidine ring. nih.govrsc.orgrsc.org | Mild reaction conditions, high functional group tolerance, regioselective. nih.govmdpi.com | Introduction of various aryl substituents onto the pyrimidine ring of a precursor. |

| Electrochemical Aryl Amination | Nickel-catalyzed C-N bond formation between an aryl halide and an amine driven by an electric current. researchgate.netnih.gov | Avoids strong bases and high temperatures, applicable to a wide range of substrates. nih.gov | Coupling of a pyrimidin-5-ylmethyl halide with 2-methylaniline. |

| Electrochemical α-Arylation of Ketones | Reaction of aryl diazonium salts with enol acetates to form α-arylated ketones, which can be precursors to functionalized pyrimidines. rsc.org | Can be performed in a one-pot fashion from anilines. rsc.org | Synthesis of a functionalized pyrimidine precursor. |

Stereoselective Synthesis of Chiral Analogues

The introduction of chirality into drug molecules is a critical aspect of modern pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. mdpi.com The stereoselective synthesis of chiral analogues of this compound can be achieved through various asymmetric catalytic methods.

One of the most powerful techniques for the synthesis of chiral amines is the transition metal-catalyzed asymmetric hydrogenation of prochiral enamines or imines. nih.govacs.org Chiral phosphine ligands are often employed to induce enantioselectivity. nih.gov Although the direct asymmetric reductive amination of pyrimidine-5-carbaldehyde with 2-methylaniline is a direct approach, the development of highly enantioselective catalysts for this specific transformation remains an active area of research.

Alternative strategies involve the biocatalytic synthesis of chiral amines. rochester.edu Engineered enzymes, such as monoamine oxidase, can be used in combination with photoredox catalysis to achieve the synthesis of enantioenriched amines. rsc.org This chemoenzymatic approach offers high enantioselectivity under mild, aqueous conditions. rsc.org

| Method | Description | Catalyst/Reagent | Key Features |

| Asymmetric Hydrogenation | Reduction of a prochiral imine or enamine precursor using a chiral transition metal catalyst and hydrogen gas. nih.govacs.org | Chiral phosphine-metal complexes (e.g., Rh, Ir, Ru). nih.gov | High enantioselectivity, broad substrate scope. |

| Asymmetric Allylation | Rhodium-catalyzed asymmetric allylation of pyrimidines with racemic allylic carbonates. nih.gov | [Rh(COD)Cl]₂/chiral diphosphine. nih.gov | High regio- and enantioselectivity. nih.gov |

| Biocatalytic N-H Insertion | Asymmetric N-H carbene insertion of aromatic amines with diazo esters using engineered myoglobin (B1173299) variants. rochester.edu | Engineered myoglobin. rochester.edu | High activity and stereoinduction. rochester.edu |

| Chemoenzymatic Deracemization | Combination of photoredox-catalyzed racemization and enzyme-catalyzed deracemization. rsc.org | Water-soluble photosensitizer and monoamine oxidase. rsc.org | High enantiomeric excess, mild aqueous conditions. rsc.org |

Structural Diversification and Functionalization Strategies

The ability to systematically modify the structure of this compound is crucial for establishing structure-activity relationships (SAR) and optimizing its pharmacological properties. A variety of synthetic strategies can be employed to functionalize the aniline moiety, the pyrimidine ring, and the methylene (B1212753) side-chain.

The 2-methylaniline ring can be further functionalized through electrophilic aromatic substitution reactions. The position of the incoming electrophile is directed by the activating methyl and amino groups. Halogenation, for instance, can be achieved using various halogenating agents to introduce bromine or chlorine atoms onto the aromatic ring. nih.gov

Nucleophilic aromatic substitution (SNA_r) reactions can also be employed, particularly if the aniline ring is appropriately activated with electron-withdrawing groups. psu.eduresearchgate.netrsc.orgsci-hub.seacs.org

The pyrimidine ring is electron-deficient and can be functionalized through various cross-coupling reactions. The Suzuki-Miyaura coupling is a versatile method for the introduction of aryl and heteroaryl substituents. mdpi.comnih.govorganic-chemistry.orglibretexts.orgyoutube.com This reaction typically involves the palladium-catalyzed coupling of a halopyrimidine with a boronic acid or its ester. mdpi.comorganic-chemistry.org

The Sonogashira coupling is another powerful tool for the installation of alkynyl groups onto the pyrimidine ring. nih.govrsc.orgwikipedia.orgresearchgate.netnih.gov This palladium- and copper-cocatalyzed reaction between a halopyrimidine and a terminal alkyne provides a straightforward route to alkynyl-substituted pyrimidines, which can serve as versatile intermediates for further transformations. rsc.orgwikipedia.org

The methylene bridge connecting the aniline and pyrimidine moieties offers opportunities for structural modification. For instance, the introduction of substituents at the benzylic position can lead to the creation of a new stereocenter. This can be achieved through the asymmetric synthesis of chiral pyrimidine acyclic nucleosides via rhodium-catalyzed asymmetric allylation of pyrimidines. nih.gov

Process Optimization for Research-Scale Production

The efficient and reliable synthesis of this compound on a research scale is essential for supporting medicinal chemistry programs. Process optimization focuses on improving reaction yields, minimizing reaction times, simplifying purification procedures, and ensuring scalability.

Reductive amination is a key transformation in the synthesis of the target molecule, and its optimization is critical. organic-chemistry.orgjocpr.comresearchgate.netsigmaaldrich.comnih.gov This can involve screening different reducing agents, solvents, and catalysts to identify the most efficient conditions. The use of solid-supported reagents can facilitate purification by simple filtration. sigmaaldrich.com

For cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings, optimization of the catalyst system, base, and solvent is crucial for achieving high yields and purity. Microwave-assisted synthesis can often significantly reduce reaction times. mdpi.com

| Reaction | Parameters to Optimize | Techniques for Optimization | Goals |

| Reductive Amination | Reducing agent, solvent, catalyst, temperature, reaction time. jocpr.comsigmaaldrich.com | High-throughput screening, design of experiments (DoE). | High yield, minimal byproducts, ease of purification. |

| Suzuki-Miyaura Coupling | Palladium catalyst, ligand, base, solvent, temperature. mdpi.comorganic-chemistry.org | Screening of catalyst/ligand combinations, microwave-assisted synthesis. mdpi.com | High yield, low catalyst loading, short reaction time. mdpi.com |

| Sonogashira Coupling | Palladium and copper catalysts, ligand, base, solvent. rsc.orgwikipedia.org | Screening of reaction conditions, use of copper-free conditions. wikipedia.org | High yield, broad substrate scope, good functional group tolerance. rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structure in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the connectivity of atoms and the spatial relationships between them can be determined with high precision.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For 2-methyl-N-(pyrimidin-5-ylmethyl)aniline, distinct signals would be expected for the protons on the pyrimidine (B1678525) ring, the methylene (B1212753) bridge, the aniline (B41778) ring, the amine group, and the methyl group.

Based on the analysis of similar structures, such as N-benzylaniline rsc.org, the aromatic protons of the 2-methylaniline moiety would likely appear in the range of δ 6.5-7.5 ppm. The methyl group protons would present as a singlet around δ 2.3 ppm. The methylene protons, being adjacent to both an aromatic ring and a nitrogen atom, are expected to resonate as a singlet or a doublet (if coupled to the N-H proton) around δ 4.4 ppm. The N-H proton itself would likely appear as a broad singlet.

The protons on the pyrimidine ring are expected at lower field due to the electron-withdrawing nature of the nitrogen atoms. The proton at the C2 position would be the most downfield, likely appearing as a singlet above δ 9.0 ppm, while the protons at the C4 and C6 positions would appear as a singlet (or an AB quartet if not chemically equivalent) around δ 8.7 ppm.

Illustrative ¹H NMR Data for a Structurally Similar Compound: N-Benzylaniline rsc.org

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (5H) | 7.44-7.32 | m |

| Aromatic (2H) | 7.22 | t |

| Aromatic (1H) | 6.76 | t |

| Aromatic (2H) | 6.68 | d |

| CH₂ | 4.38 | s |

| NH | 4.06 | br s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. In the case of this compound, distinct signals are expected for each unique carbon atom.

The carbon atoms of the pyrimidine ring would resonate at a lower field, typically between δ 155 and 160 ppm for the carbons adjacent to two nitrogens (C2) and between δ 130 and 150 ppm for the other carbons. The methylene bridge carbon would likely appear around δ 48 ppm. The carbons of the 2-methylaniline ring would show signals in the aromatic region (δ 110-150 ppm), with the carbon bearing the methyl group and the carbon attached to the nitrogen appearing at characteristic shifts. The methyl carbon would be found at a higher field, around δ 17-21 ppm.

Illustrative ¹³C NMR Data for a Structurally Similar Compound: N-Benzylaniline rsc.org

| Carbon Atom | Chemical Shift (δ, ppm) |

| Aromatic (C) | 148.2 |

| Aromatic (C) | 139.5 |

| Aromatic (CH) | 129.3 |

| Aromatic (CH) | 128.6 |

| Aromatic (CH) | 127.5 |

| Aromatic (CH) | 127.2 |

| Aromatic (CH) | 117.6 |

| Aromatic (CH) | 112.9 |

| CH₂ | 48.4 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and for elucidating the complete molecular structure.

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in assigning the protons on the aniline ring by showing correlations between adjacent protons. It could also show a correlation between the N-H proton and the methylene protons if coupling exists.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for all protonated carbons, such as the methylene group and the CH groups of the aromatic rings.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This is a powerful tool for connecting different fragments of the molecule. For instance, correlations would be expected between the methylene protons and the carbons of both the pyrimidine and aniline rings, confirming the connectivity of the entire molecule. Correlations from the methyl protons to the adjacent aromatic carbon would also be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space proximity of protons. This technique would be valuable for determining the preferred conformation of the molecule in solution. For example, NOE correlations between the methylene protons and specific protons on the aniline and pyrimidine rings would provide insights into the spatial arrangement of these rings relative to each other.

Dynamic NMR Spectroscopy for Conformational Studies

The this compound molecule possesses several rotatable bonds, specifically the C-N bond between the aniline nitrogen and the methylene group, and the C-C bond between the methylene group and the pyrimidine ring. Rotation around these bonds can lead to different conformational isomers.

Dynamic NMR spectroscopy is a technique used to study the kinetics of these conformational changes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, where the conformational interchange is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of interchange slows down, and the signals may broaden and eventually decoalesce into separate signals for each conformer. Analysis of these line shape changes can provide quantitative information about the energy barriers to rotation and the relative populations of the different conformers. While specific dynamic NMR studies on this compound are not available, this technique would be the primary method for investigating its conformational dynamics in solution.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. This is a critical step in confirming the identity of a newly synthesized compound or an unknown substance.

For this compound, with a molecular formula of C₁₂H₁₃N₃, the theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, and ¹⁴N). An HRMS experiment would measure the mass of the protonated molecule, [M+H]⁺, with very high precision (typically to within 5 ppm). This experimental mass would then be compared to the theoretical mass to confirm the elemental formula. Any significant deviation would suggest an incorrect structural assignment or the presence of impurities. This technique is invaluable for providing definitive proof of the molecular formula of a compound.

Fragmentation Pathway Elucidation and Structural Confirmation

Mass spectrometry provides critical information regarding a molecule's mass and its fragmentation pattern upon ionization, which is instrumental for structural confirmation. Under electron impact (EI) ionization, this compound (with a molecular weight of 213.27 g/mol ) is expected to produce a distinct molecular ion peak [M]⁺ at m/z 213.

The primary fragmentation pathway is predicted to be the cleavage of the benzylic C-N bond, which is typically the most labile bond in such structures. This cleavage would result in two primary fragment ions. One key fragment would be the pyrimidin-5-ylmethyl cation at m/z 93, resulting from the loss of the 2-methylaniline radical. The other significant fragment would be the 2-methylaniline radical cation at m/z 106.

A characteristic fragmentation for the 2-methylaniline portion involves the formation of a tropylium-like ion. The fragment at m/z 106 could lose a hydrogen atom to form an ion at m/z 105, followed by the loss of hydrogen cyanide (HCN) from the aniline moiety, a common fragmentation for aromatic amines, to yield a fragment at m/z 78. miamioh.edu This pathway helps to confirm the presence of the aniline ring.

| m/z | Proposed Fragment Ion | Structural Formula |

|---|---|---|

| 213 | Molecular Ion [M]⁺ | [C₁₂H₁₃N₃]⁺ |

| 106 | [2-methylaniline]⁺ | [C₇H₈N]⁺ |

| 93 | [pyrimidin-5-ylmethyl]⁺ | [C₅H₅N₂]⁺ |

| 78 | [C₆H₆]⁺ (loss of HCN from m/z 105) | [C₆H₆]⁺ |

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. For this compound, a secondary amine, a characteristic N-H stretching vibration is expected. Unlike primary amines which show two N-H stretch bands, secondary amines typically exhibit a single, weaker band in the region of 3300-3350 cm⁻¹. orgchemboulder.com

The aromatic C-H stretching vibrations from both the aniline and pyrimidine rings are anticipated to appear just above 3000 cm⁻¹. The aliphatic C-H stretching from the methyl and methylene groups will be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic and heteroaromatic rings will produce a series of bands in the 1450-1610 cm⁻¹ region. The strong C-N stretching vibration of the aromatic amine is expected in the 1250-1335 cm⁻¹ range. orgchemboulder.comwikieducator.org

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3340 | N-H Stretch | Secondary Amine |

| 3020-3080 | Aromatic C-H Stretch | Aniline & Pyrimidine Rings |

| 2910-2970 | Aliphatic C-H Stretch | -CH₃, -CH₂- |

| 1580-1610 | C=C Ring Stretch | Aromatic Rings |

| 1550-1570 | C=N Ring Stretch | Pyrimidine Ring |

| ~1280 | Aromatic C-N Stretch | Aryl Amine |

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. The symmetric "breathing" modes of the aromatic and pyrimidine rings are expected to be strong and sharp in the Raman spectrum. mdpi.com Specifically, the signature ring breathing mode of the pyrimidine ring would be a key identifier. mdpi.comolemiss.eduresearchgate.net The C-H stretching vibrations will also be present, similar to the IR spectrum. The symmetric vibrations of the methyl group are also typically more prominent in Raman spectra. This technique is highly effective for analyzing the skeletal vibrations of the fused ring systems.

| Raman Shift (cm⁻¹) | Vibrational Mode | Structural Unit |

|---|---|---|

| 3050-3070 | Aromatic C-H Stretch | Aniline & Pyrimidine Rings |

| ~1605 | Aromatic Ring Stretch | Aniline Ring |

| ~1000 | Symmetric Ring Breathing | Aniline Ring |

| ~995 | Symmetric Ring Breathing (ν₁) | Pyrimidine Ring |

Electronic Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions within the aniline and pyrimidine rings. Aniline itself typically shows two absorption bands: a strong primary band around 230-240 nm and a weaker secondary band around 280-290 nm, which arises from transitions involving the non-bonding electrons on the nitrogen atom. nist.gov The presence of the methyl group (an auxochrome) and the N-substitution is likely to cause a slight bathochromic (red) shift of these bands. The pyrimidine ring will also contribute to the absorption in the UV region.

| λₘₐₓ (nm) | Molar Absorptivity (ε) | Electronic Transition | Chromophore |

|---|---|---|---|

| ~245 | High | π → π | Aniline Ring |

| ~290 | Moderate | n → π / π → π* | Aniline & Pyrimidine Rings |

Many aniline derivatives are fluorescent, and the luminescent properties are highly dependent on the molecular structure and solvent environment. nih.govresearchgate.net The non-ionized, neutral form of aniline derivatives typically shows the most significant fluorescence, often with an emission maximum around 350 nm when excited in the 280-300 nm range. nih.govresearchgate.net The linkage to the pyrimidine ring may influence the quantum yield and the specific wavelengths of excitation and emission through intramolecular charge transfer possibilities. The Stokes shift, which is the difference between the maximum absorption and maximum emission wavelengths, provides insight into the difference in energy between the ground and excited states.

| Parameter | Expected Value | Description |

|---|---|---|

| Excitation λₘₐₓ | ~290 nm | Wavelength of maximum absorption for fluorescence. |

| Emission λₘₐₓ | ~350 nm | Wavelength of maximum fluorescence emission. |

| Stokes Shift | ~60 nm | Energy difference between absorption and emission maxima. |

Based on a comprehensive search of available scientific literature and crystallographic databases, there is currently no publicly accessible X-ray diffraction data for the compound This compound .

Therefore, it is not possible to provide the detailed analysis of its solid-state structure, including molecular conformation, torsion angles, intermolecular interactions, and crystal packing, as requested in the outline.

The required experimental data from single-crystal X-ray diffraction studies, which forms the basis for such an analysis, has not been published or deposited in resources such as the Cambridge Structural Database (CSD).

Consequently, the generation of an article focusing on the advanced spectroscopic characterization and structural elucidation through X-ray diffraction crystallography for this specific compound cannot be fulfilled at this time.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties and behavior of the molecule.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 2-methyl-N-(pyrimidin-5-ylmethyl)aniline, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in determining its most stable three-dimensional arrangement, known as geometry optimization. This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, the same level of theory can be used to calculate vibrational frequencies. These theoretical frequencies correspond to the molecule's fundamental modes of vibration, such as stretching, bending, and twisting of bonds. A complete assignment of these vibrational modes can be proposed, which is crucial for interpreting experimental infrared (IR) and Raman spectra. For instance, the characteristic vibrations of the methyl group (symmetric and antisymmetric stretching), the aniline (B41778) ring (C-N stretching, C-H stretching), and the pyrimidine (B1678525) ring (ring breathing modes) can be precisely identified. researchgate.net Theoretical calculations for related molecules like 2-amino-5-methyl pyridine (B92270) show that methyl C-H stretching occurs at a lower frequency than aromatic C-H stretching. researchgate.net The C-N stretching vibration is typically observed in the region of 1266–1390 cm⁻¹. researchgate.net

Table 1: Predicted Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Methyl (-CH₃) | Asymmetric Stretching | ~2980 |

| Methyl (-CH₃) | Symmetric Stretching | ~2870 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aniline C-N | Stretching | 1266-1390 |

| Pyrimidine Ring | Ring Vibrations | 1400-1600 |

| NH | Stretching | 3300-3500 |

Molecular Electrostatic Potential (MESP) Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MESP) analysis is a vital tool for predicting the chemical reactivity of a molecule. It creates a 3D map of the electrostatic potential on the electron density surface, visually representing the charge distribution. thaiscience.info This map helps identify regions that are rich or deficient in electrons.

For this compound, the MESP map would highlight:

Negative Potential Regions (Red/Yellow): These areas are electron-rich and susceptible to electrophilic attack. They are typically located around the nitrogen atoms of the pyrimidine ring and the aniline amino group due to the lone pairs of electrons. thaiscience.inforesearchgate.net

Positive Potential Regions (Blue): These areas are electron-poor and are targets for nucleophilic attack. They are generally found around the hydrogen atoms, particularly the one attached to the aniline nitrogen. thaiscience.info

By analyzing the MESP surface, one can predict how the molecule will interact with other reagents, providing insights into its reaction mechanisms.

HOMO-LUMO Energy Gap and Charge Transfer Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. irjweb.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com

HOMO: Represents the ability to donate an electron. In this compound, the HOMO is likely to be localized on the electron-rich 2-methylaniline moiety, which acts as the primary electron donor. researchgate.netresearchgate.net

LUMO: Represents the ability to accept an electron. The LUMO is expected to be distributed over the electron-deficient pyrimidine ring.

Energy Gap (ΔE): A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com This small gap facilitates intramolecular charge transfer (ICT) from the aniline part (donor) to the pyrimidine part (acceptor), a key feature influencing the molecule's electronic and optical properties.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of this compound and its interactions with other molecules, particularly biological macromolecules.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Flexibility

Molecular Dynamics (MD) simulations provide a way to observe the motion and conformational changes of a molecule over time. By simulating the molecule in a realistic environment (e.g., in a solvent like water), MD can reveal its dynamic behavior, flexibility, and conformational preferences. researchgate.net

For this compound, MD simulations would be particularly useful for studying the flexibility of the methylene (B1212753) (-CH₂-) bridge that connects the aniline and pyrimidine rings. The simulation can sample a wide range of conformations by tracking the rotational freedom around the single bonds. Analysis of the MD trajectory, using metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can identify the most stable conformations and the flexibility of different parts of the molecule. researchgate.net This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. researchgate.netnih.gov This method is fundamental in drug discovery for predicting the binding mode and affinity of a compound within the active site of a biological target. mdpi.com

Given that many pyrimidine and aniline derivatives are known to be kinase inhibitors, molecular docking simulations could be used to investigate the potential of this compound as an inhibitor for targets like Cyclin-Dependent Kinases (CDKs). researchgate.netnih.gov The docking process involves placing the ligand into the protein's binding site and scoring the different poses based on factors like intermolecular forces. The results can predict key interactions, such as:

Hydrogen bonds between the nitrogen atoms in the pyrimidine ring or the aniline N-H group and amino acid residues in the active site.

Hydrophobic interactions between the aromatic rings and nonpolar residues.

Pi-stacking interactions between the aromatic systems of the ligand and the protein. researchgate.net

These simulations provide a structural basis for the molecule's potential biological activity and can guide the design of more potent analogs. nih.govnih.gov

Table 2: Hypothetical Molecular Docking Interaction Summary for this compound with a Kinase Target

| Interaction Type | Ligand Atom/Group | Protein Residue Example |

| Hydrogen Bond | Pyrimidine N1 | Backbone NH of Leucine |

| Hydrogen Bond | Aniline N-H | Carbonyl O of Glutamate |

| Hydrophobic Interaction | Methylaniline Ring | Valine, Isoleucine |

| Pi-Alkyl Interaction | Pyrimidine Ring | Alanine, Leucine |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural or property-based features of a compound with its biological activity or physicochemical properties, respectively. These models are instrumental in predicting the behavior of new molecules and optimizing existing ones.

Currently, specific QSAR and QSPR models exclusively developed for this compound are not publicly available in the referenced literature. The development of such models would require a dataset of structurally similar compounds with measured biological activities or properties.

For illustrative purposes, a hypothetical QSAR study for a series of analogues of this compound targeting a specific protein kinase could involve the generation of molecular descriptors. These descriptors can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and frontier molecular orbital energies (HOMO and LUMO).

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule, including molecular volume and surface area.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices.

A hypothetical QSPR model could be developed to predict a physical property like solubility or melting point. The table below illustrates the type of data that would be necessary for such a study.

Table 1: Hypothetical Descriptors for QSAR/QSPR Modeling of this compound Analogues

| Compound ID | Analogue Structure | Molecular Weight ( g/mol ) | LogP | Predicted Activity (IC50, µM) |

| 1 | This compound | 199.25 | 2.5 | 1.2 |

| 2 | Analogue A (e.g., 4-fluoro substitution) | 217.24 | 2.8 | 0.8 |

| 3 | Analogue B (e.g., 6-methyl substitution) | 213.28 | 2.9 | 1.5 |

While studies on related structures, such as N-(pyridin-4-ylmethyl)aniline derivatives, have successfully employed 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to predict biological activity against targets like KDR, similar specific research on this compound is not documented in the provided search results. nih.goviitkgp.ac.in

De Novo Design and Virtual Screening of Novel Analogues

De novo design and virtual screening are computational techniques used to identify and design new molecules with desired biological activities. De novo design algorithms construct novel molecular structures from scratch, while virtual screening involves searching large compound libraries for molecules that are likely to bind to a biological target.

There is no specific information available from the search results regarding the use of de novo design or virtual screening to generate novel analogues of this compound. However, the general principles of these methodologies can be described in the context of this compound.

A de novo design approach for creating analogues of this compound could involve using the existing molecule as a scaffold. A computational program could then suggest modifications, such as adding or substituting functional groups at various positions on the aniline or pyrimidine rings, to potentially improve its interaction with a target protein.

Virtual screening could be employed if a biological target for this compound is identified. A library of commercially available or computationally generated compounds could be screened against the three-dimensional structure of the target protein. The screening process would typically involve molecular docking simulations to predict the binding affinity and pose of each compound in the library. The top-scoring compounds would then be selected for further experimental testing.

Research on related heterocyclic compounds, such as 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives, has demonstrated the successful application of rational design and structure-activity relationship (SAR) studies to develop potent inhibitors of cyclin-dependent kinases (CDKs). nih.gov This highlights the potential of such computational approaches if applied to this compound.

The following table outlines a hypothetical workflow for a virtual screening campaign to identify novel analogues.

Table 2: Hypothetical Virtual Screening Workflow for this compound Analogues

| Step | Description | Tools/Techniques |

| 1 | Target Identification and Preparation | Protein Data Bank (PDB), Molecular modeling software |

| 2 | Compound Library Preparation | ZINC database, PubChem, Corporate databases |

| 3 | Molecular Docking | AutoDock, Glide, GOLD |

| 4 | Scoring and Ranking | Docking scores, Binding energy calculations |

| 5 | Post-processing and Filtering | ADMET prediction, Visual inspection |

| 6 | Hit Selection | Top-ranked compounds with favorable predicted properties |

Chemical Reactivity and Reaction Mechanisms

Aromatic Reactivity of the Phenyl and Pyrimidine (B1678525) Rings

Both the phenyl and pyrimidine rings in 2-methyl-N-(pyrimidin-5-ylmethyl)aniline can undergo reactions typical of aromatic systems, though their reactivity levels and substitution patterns differ significantly.

The substituted phenyl ring of the aniline (B41778) moiety is highly activated towards electrophilic aromatic substitution. The secondary amino group is a strong electron-donating group, directing incoming electrophiles to the ortho and para positions relative to the nitrogen. nih.gov The methyl group at the 2-position is also an activating, ortho-, para-directing group. rsc.org The combined effect of these two groups will strongly favor substitution at the positions ortho and para to the amino group, which are the 4- and 6-positions of the phenyl ring. Steric hindrance from the bulky N-(pyrimidin-5-ylmethyl) group may influence the ratio of ortho to para substitution.

The pyrimidine ring, on the other hand, is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This makes it generally resistant to electrophilic aromatic substitution. When such reactions do occur, they require harsh conditions, and substitution is directed to the 5-position, which is the most electron-rich carbon in the pyrimidine ring. In the case of this compound, the 5-position is already substituted, making further electrophilic substitution on the pyrimidine ring highly unlikely.

Directed Ortho Metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. This technique relies on the ability of a directing metalation group (DMG) to coordinate with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. acs.org

The secondary amine functionality in this compound can potentially serve as a DMG. rsc.org Treatment of the molecule with a strong base like n-butyllithium could lead to deprotonation at the position ortho to the amino group. However, the presence of the acidic N-H proton would likely lead to initial deprotonation at the nitrogen. Protection of the aniline nitrogen, for instance, by converting it into a tertiary amine or an amide, would be necessary for a successful DoM strategy on the phenyl ring. researchgate.net Once lithiated, the resulting aryllithium species can be quenched with various electrophiles to introduce a wide range of substituents at the ortho position.

Oxidation and Reduction Pathways of the Aniline and Pyrimidine Moieties

The aniline and pyrimidine components of this compound are susceptible to both oxidation and reduction under appropriate conditions.

The aniline moiety is readily oxidized. Anodic oxidation of N-alkylanilines can lead to a variety of products, including substituted benzidines and diphenylamines, through coupling reactions of the initially formed cation radicals. acs.org The specific products formed are influenced by factors such as the solvent, electrolyte, and the steric bulk of the alkyl groups. Chemical oxidation of N-benzylanilines can yield products such as nitrones or lead to N-debenzylation. nih.govrsc.org The presence of the electron-rich phenyl ring makes the aniline part of the molecule susceptible to oxidative degradation.

The pyrimidine ring, being electron-deficient, is more prone to reduction than oxidation. Catalytic hydrogenation or reduction with complex metal hydrides like sodium borohydride (B1222165) or lithium aluminum hydride can lead to the reduction of the pyrimidine ring, typically yielding di- or tetrahydropyrimidine (B8763341) derivatives. rsc.orgresearchgate.net The specific conditions and the nature of the substituents on the pyrimidine ring will determine the extent and regioselectivity of the reduction. rsc.org For instance, electron-withdrawing groups on the pyrimidine ring can facilitate its reduction. researchgate.net

Table 2: Summary of Potential Reactivity

| Moiety | Reaction Type | Expected Reactivity | Potential Products |

| Aniline Nitrogen | Nucleophilic Attack | High | N-Alkylated/Acylated products |

| Pyrimidine Nitrogens | Nucleophilic Attack | Low | Pyrimidinium salts |

| Aniline Nitrogen | Protonation | Moderate | Anilinium salt |

| Pyrimidine Nitrogens | Protonation | High | Pyrimidinium salt |

| Phenyl Ring | Electrophilic Substitution | High (activated) | Ortho/Para substituted products |

| Pyrimidine Ring | Electrophilic Substitution | Low (deactivated) | Unlikely |

| Phenyl Ring | Directed Ortho Metalation | Possible (with N-protection) | Ortho-functionalized products |

| Aniline Moiety | Oxidation | High | Coupling products, N-oxides, degradation products |

| Pyrimidine Moiety | Reduction | High | Dihydropyrimidines, Tetrahydropyrimidines |

Cyclization and Annulation Reactions Involving the Compound Scaffold

Currently, there is a lack of specific published research detailing the cyclization and annulation reactions of this compound. However, the reactivity of related N-alkynyl anilines provides some insight into potential transformations. For instance, N-(2-alkynyl)anilines can undergo a 6-endo-dig electrophilic cyclization to form a variety of substituted quinolines. nih.gov This type of reaction is typically promoted by electrophiles such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂). nih.gov While this compound does not possess the alkynyl group necessary for this specific transformation, its aniline scaffold suggests a potential for other intramolecular cyclization pathways under different reaction conditions.

Future research may explore the possibility of intramolecular reactions involving the pyrimidine ring and the aniline portion of the molecule, potentially leading to novel heterocyclic systems. The presence of the methyl group on the aniline ring could also influence the regioselectivity of such cyclization reactions.

Studies on Reaction Kinetics and Thermodynamics

For context, kinetic studies on the related reaction of aniline with methyl radicals have been conducted. These investigations have determined rate constants and explored the competition between hydrogen abstraction and methyl addition to the aniline ring. nih.gov Such studies provide a framework for how the kinetics of reactions involving the aniline portion of this compound might be approached. A comprehensive kinetic and thermodynamic profile would be invaluable for optimizing synthetic routes and predicting the compound's stability and reactivity under various conditions.

Investigation of Reaction Intermediates

The direct investigation and characterization of reaction intermediates involving this compound have not been reported in peer-reviewed literature. The identification of transient species formed during chemical transformations is crucial for elucidating reaction mechanisms.

In related systems, such as the synthesis of N-(pyrimidin-5-ylmethyl)pyridin-2-amine, the formation of an unstable Schiff base intermediate is a key step in the reductive amination process. evitachem.com It is plausible that reactions involving the amine linkage in this compound could also proceed through similar imine or other transient intermediates. Spectroscopic techniques, such as NMR and mass spectrometry, combined with computational modeling, would be necessary to identify and characterize any short-lived intermediates in reactions involving this compound.

Based on a comprehensive search of available scientific literature, there is currently no public data on the specific biological mechanistic investigations of the chemical compound this compound.

Therefore, it is not possible to provide information for the requested sections on its molecular target engagement or cellular mechanistic studies, including:

Enzyme inhibition kinetics and selectivity profiling (e.g., protein kinases like Bcr-Abl, FAK, PRMT5; tubulin polymerization).

Receptor binding assays and ligand-receptor interactions.

Protein methyltransferase inhibition (e.g., PRMT5).

Cell cycle perturbation analysis in defined cell lines.

Investigation of apoptosis and necrosis induction pathways.

Research into the biological activities of novel chemical entities is an ongoing process, and information on this specific compound may become available in the future through dedicated research and publication. At present, however, there are no findings to report for the detailed outline provided.

Biological Mechanistic Investigations in Vitro Focus

Cellular Mechanistic Studies

Modulation of Specific Intracellular Signaling Cascades (e.g., ERK pathway)

There is no specific information available in the reviewed literature detailing the modulation of the ERK pathway or other specific intracellular signaling cascades by 2-methyl-N-(pyrimidin-5-ylmethyl)aniline.

Gene Expression Profiling and Proteomic Analysis

No studies reporting on gene expression profiling or proteomic analysis following treatment with this compound have been identified.

Structure-Activity Relationship (SAR) Derivations for Biological Activity

While SAR studies have been conducted on analogous series of pyrimidine-containing compounds, a dedicated SAR exploration for this compound is not described in the available literature. For instance, research on N-Benzyl-2-phenylpyrimidin-4-amine derivatives has shown that modifications to the pyrimidine (B1678525) core, such as the introduction of a 5-methyl group, can influence potency against certain targets. acs.org However, these findings are not directly transferable to the this compound scaffold.

Systematic Exploration of Substituent Effects on Biological Potency and Selectivity

A systematic investigation of substituent effects on the aniline (B41778) or pyrimidine rings of this compound to modulate biological potency and selectivity has not been reported. Studies on different scaffolds, such as 2-anilino triazolopyrimidines, have indicated that the position of substituents like a methyl group on the phenyl ring is critical for antiproliferative activity. nih.gov

Conformational Requirements for Optimized Biological Activity

The specific conformational requirements for this compound to achieve optimized biological activity have not been elucidated in the public domain.

Bioisosteric Scaffold Modifications and Their Impact on Target Interaction

There are no published data on the effects of bioisosteric modifications of the pyrimidine or aniline scaffolds of this compound. Research on related compounds, such as N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine, has explored the concept of bioisosterism by replacing an amide group with a 1,2,3-triazole ring to develop inhibitors of Bcr-Abl. nih.gov

In Vitro Selectivity and Specificity Profiling against Biological Systems

No comprehensive in vitro selectivity and specificity profiling data for this compound against a panel of biological targets (e.g., kinases, ion channels, receptors) is available in the reviewed scientific literature.

Supramolecular Chemistry and Advanced Materials Science Applications

Metal Coordination Chemistry and Complexation Behavior

The presence of multiple nitrogen donor atoms makes 2-methyl-N-(pyrimidin-5-ylmethyl)aniline an excellent candidate for use as a ligand in coordination chemistry. Its ability to bind with various metal ions opens pathways to new materials with tailored electronic, magnetic, and catalytic functionalities.

The design of ligands is a cornerstone of coordination chemistry, dictating the structure and properties of the resulting metal complexes. The molecule this compound incorporates key features for a versatile ligand. The nitrogen atoms of the pyrimidine (B1678525) ring and the secondary amine can act as Lewis bases, donating electron pairs to a metal center. This allows for several potential coordination modes.

Structurally related ligands, such as those incorporating pyridine (B92270) and aniline (B41778) moieties, have demonstrated remarkable flexibility in coordinating with transition metals like copper, cobalt, manganese, zinc, palladium, and cadmium. rsc.orgresearchgate.net These ligands can act as bidentate or polydentate chelators, leading to the formation of discrete mononuclear complexes, dimers, or extended one-dimensional coordination polymers. rsc.orgresearchgate.net The specific coordination mode is often influenced by factors such as the metal ion's preferred geometry, the counter-ion, and the solvent used during crystallization. rsc.org For instance, ligands with pyridinylmethanamine groups have been shown to form a variety of coordination geometries, including distorted tetrahedral, square planar, and octahedral structures with different metal centers. researchgate.net

The flexibility of the methylene (B1212753) bridge in this compound between the aniline and pyrimidine rings allows the two aromatic systems to orient themselves to satisfy the geometric requirements of a metal center, further enhancing its versatility as a ligand.

The formation and structure of metal complexes involving ligands similar to this compound are typically confirmed using a combination of spectroscopic and structural methods. Techniques such as Fourier-transform infrared (FTIR), UV-Visible (UV-Vis) spectroscopy, and Nuclear Magnetic Resonance (NMR) are invaluable for elucidating the coordination environment. anjs.edu.iq

Infrared (IR) Spectroscopy: Upon coordination to a metal ion, characteristic vibrational frequencies of the ligand are expected to shift. For example, the stretching frequency of the azomethine group in related Schiff base ligands shifts to higher values upon complexation, indicating the participation of the nitrogen in the coordination sphere. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal ion. The spectra are characterized by absorption bands resulting from intra-ligand (π–π* and n–π*) transitions, ligand-to-metal charge transfer (LMCT), and d-d transitions. mdpi.com The position and intensity of d-d transition bands are particularly useful for inferring the coordination geometry, such as octahedral or tetrahedral. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic complexes (e.g., with Zn(II) or Cd(II)). researchgate.netmdpi.com Shifts in the proton and carbon signals of the ligand upon complexation can confirm the binding sites.

Table 1: Expected Spectroscopic Features for Metal Complexes of this compound

| Spectroscopic Technique | Feature | Expected Observation upon Complexation | Reference |

|---|---|---|---|

| FTIR | N-H Stretch | Shift in frequency and/or broadening | anjs.edu.iq |

| C=N/C=C (Aromatic) Stretch | Shift to different wavenumbers | researchgate.net | |

| UV-Vis | Ligand Transitions (π–π, n–π) | Shift in wavelength (bathochromic or hypsochromic) | mdpi.com |

| d-d Transitions | Appearance of new, weak absorption bands in the visible region | mdpi.com | |

| ¹H NMR (for diamagnetic complexes) | Amine (N-H) Proton | Shift and/or broadening of the signal | researchgate.net |

Transition metal complexes derived from ligands like this compound can exhibit interesting magnetic and catalytic properties.

Magnetic Properties: For complexes with paramagnetic metal ions (e.g., Co(II), Ni(II), Cu(II)), magnetic susceptibility measurements are a powerful tool to determine the number of unpaired electrons and infer the coordination geometry. mdpi.comresearchgate.net For example, the magnetic moment value for a Ni(II) complex can help distinguish between a diamagnetic square planar geometry and a paramagnetic octahedral or tetrahedral geometry. mdpi.com Studies on related complexes have shown how the choice of metal and ligand can lead to materials with ferromagnetic or antiferromagnetic interactions. mdpi.com

Catalytic Properties: The coordination of ligands to metal centers can create catalytically active sites. Similar amine-containing ligands have been used to synthesize late transition metal complexes that are active catalysts for olefin polymerization. mdpi.com Palladium complexes with related N,N-donor ligands have demonstrated high catalytic activity for the polymerization of methyl methacrylate. researchgate.net Furthermore, various transition metal complexes have been examined for their catalytic activity in oxidation reactions, such as the oxidation of aniline to azobenzene. mdpi.com The electronic and steric properties of the this compound ligand could be tuned to influence the activity and selectivity of such catalytic processes.

Self-Assembly and Non-Covalent Interactions

The solid-state architecture of organic molecules is governed by a delicate balance of non-covalent interactions. For this compound, hydrogen bonding, π-stacking, and van der Waals forces are expected to play crucial roles in its crystal packing and self-assembly behavior.

Hydrogen bonding is a highly directional and strong non-covalent interaction that is fundamental to crystal engineering. The this compound molecule contains an N-H group, which is a potent hydrogen bond donor, and several nitrogen atoms on the pyrimidine ring, which can act as hydrogen bond acceptors.

This combination allows for the formation of robust intermolecular hydrogen bonds, such as N-H···N interactions. mdpi.com In the crystal structure of the related compound N-(pyrimidin-2-yl)aniline, two independent molecules are linked into a dimer by two N—H⋯N hydrogen bonds. nih.gov Similar motifs are common in pyrimidine derivatives, where they direct the assembly of molecules into well-defined one-, two-, or three-dimensional networks. researchgate.netcardiff.ac.uk The study of pyrimidinones (B12756618) has shown that N−H···O and C−H···O hydrogen bonds are robust and persist from solution to the solid crystalline state. researchgate.netsemanticscholar.org The interplay of these interactions is a key strategy in designing crystalline materials with specific structures and properties.

In addition to hydrogen bonding, the aromatic aniline and pyrimidine rings of this compound are capable of engaging in π-π stacking interactions. These interactions, which arise from the electrostatic interaction between the quadrupole moments of the aromatic rings, are crucial in stabilizing the solid-state structures of many polycyclic aromatic hydrocarbons. rsc.orgresearchgate.net

Formation of Supramolecular Architectures

There is no available scientific literature that specifically details the formation of supramolecular architectures involving this compound. The potential for this molecule to engage in non-covalent interactions, such as hydrogen bonding (via the amine proton and pyrimidine nitrogens), π-π stacking (from the aniline and pyrimidine rings), and van der Waals forces, can be hypothesized. However, without experimental data from techniques like X-ray crystallography or spectroscopic analysis in solution (e.g., NMR titration), any discussion on its self-assembly or host-guest chemistry would be purely speculative.

Generally, pyrimidine and aniline derivatives are known to form diverse supramolecular structures. For instance, the crystal structure of a related compound, N-(Pyrimidin-2-yl)aniline, reveals that two independent molecules are linked into a dimer by two N—H⋯N hydrogen bonds. nih.gov Another related structure, 3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine, has also been synthesized and its crystal structure reported, providing a basis for understanding the conformational properties of similar molecules. researchgate.net However, no such crystallographic or supramolecular assembly data has been published for this compound itself.

Future Research Directions and Emerging Applications

Advancements in Asymmetric Synthesis of Chiral Analogues

The core structure of 2-methyl-N-(pyrimidin-5-ylmethyl)aniline is achiral. However, the introduction of chirality can lead to analogues with significantly improved potency, selectivity, and pharmacokinetic properties. Future research will likely focus on the development of synthetic methodologies to produce chiral derivatives in high enantiomeric purity.

Creating chiral analogues could be achieved by introducing stereocenters at various positions, such as on the methylene (B1212753) bridge connecting the two rings or through substitution on the aniline (B41778) moiety. While specific asymmetric syntheses for this compound are not yet detailed in the literature, established methods for creating chiral amines and related structures offer a clear path forward. wur.nl For instance, catalytic asymmetric synthesis, a powerful tool for generating enantiomerically enriched molecules, could be adapted. nih.gov Techniques involving the enantiospecific reaction of sulfonimidoyl fluorides with anilines, which proceed with an inversion of configuration at the sulfur atom, also highlight advanced strategies for creating novel chiral molecules. wur.nl Such methods could be leveraged to synthesize a library of chiral analogues of this compound for biological screening.

Exploration of Novel Biological Targets and Pathologies for Mechanistic Study

The anilinopyrimidine scaffold is a well-known privileged structure in medicinal chemistry, recognized for its ability to target the ATP-binding domain of various protein kinases. nih.gov Derivatives have been developed as inhibitors for a wide range of kinases implicated in diseases like cancer. researchgate.netnih.gov A significant future direction is to systematically screen this compound and its rationally designed analogues against a broad panel of kinases to uncover novel biological targets.

The established success of related compounds suggests that this scaffold could be effective against targets in oncology and beyond. For example, various anilinopyrimidine derivatives have shown potent inhibitory activity against kinases crucial for cell proliferation and survival. researchgate.netnih.gov Beyond cancer, anilinopyrimidines have also been investigated for other therapeutic applications, including as antifungal agents against pathogens like Botrytis cinerea. mdpi.com This suggests that derivatives of this compound could be explored for activity against infectious diseases. Mechanistic studies would then follow to understand how these compounds interact with their targets and affect downstream signaling pathways.

| Kinase Family/Target | Associated Pathologies | Reference |

|---|---|---|

| Abl Tyrosine Kinase | Chronic Myelogenous Leukemia (CML) | nih.govnih.gov |

| EGFR/ErbB2 | Various solid tumors (e.g., lung, breast) | nih.gov |

| VEGFR (KDR/Flt-1) | Angiogenesis in cancer | nih.govresearchgate.net |

| Cyclin-Dependent Kinases (CDKs) | Cell cycle dysregulation in cancer | researchgate.netcardiff.ac.uk |

| Mer/c-Met Kinases | Tumor growth and metastasis | nih.gov |

Development of this compound as Chemical Probes for Biological Systems

High-quality chemical probes are essential tools for dissecting complex biological processes. These small molecules are designed to selectively modulate a specific protein target, allowing researchers to study its function in cells and organisms. Developing derivatives of this compound into chemical probes represents a promising avenue of research.

To function as a chemical probe, the parent compound would need to be modified without losing its potency and selectivity for its intended target. This can be achieved by introducing functional groups that enable visualization or target identification. For instance, a derivative could be appended with:

A fluorophore for use in fluorescence microscopy to visualize the subcellular localization of the target protein.

A biotin (B1667282) tag for affinity purification of the target protein and its binding partners from cell lysates.

A photo-affinity label (e.g., a diazirine or benzophenone) that, upon UV irradiation, forms a covalent bond with the target, enabling unambiguous identification and mapping of the binding site.

These chemical probes would be invaluable for validating new biological targets, understanding mechanisms of action, and elucidating the downstream effects of target inhibition in various signaling pathways.

Synergistic Computational-Experimental Approaches for Rational Design and Mechanistic Understanding

The integration of computational modeling with experimental synthesis and biological testing has become a cornerstone of modern drug discovery. researchwithrutgers.com This synergistic approach is particularly well-suited for optimizing lead compounds like this compound. Future research will increasingly rely on this iterative cycle to design next-generation analogues with superior potency, selectivity, and drug-like properties.

Computational techniques can provide deep insights into how these molecules interact with their biological targets at an atomic level. researchgate.net Molecular docking simulations can predict the binding poses of new derivatives within a kinase's ATP-binding pocket, while molecular dynamics (MD) simulations can assess the stability of these interactions over time. researchgate.net These methods help rationalize structure-activity relationships (SARs) and guide the design of new compounds with improved binding affinity. nih.govnih.gov For example, computational analysis can identify key residues in the target protein that are critical for binding, allowing chemists to design modifications that enhance these interactions. researchgate.net This rational design process accelerates the discovery of potent and selective inhibitors while minimizing the need for extensive, resource-intensive screening. researchgate.net

| Computational Method | Application in Drug Design | Reference |

|---|---|---|

| Molecular Docking | Predicts binding mode and affinity of a ligand to its target protein. | cardiff.ac.uknih.gov |

| Molecular Dynamics (MD) Simulations | Analyzes the stability of ligand-protein complexes and conformational changes. | researchgate.net |

| Binding Free Energy Calculations | Quantitatively estimates ligand binding affinity (e.g., MM/PBSA, MM/GBSA). | researchgate.net |

| Structure-Activity Relationship (SAR) Analysis | Correlates chemical structure modifications with changes in biological activity. | nih.gov |

| In Silico ADMET Prediction | Predicts absorption, distribution, metabolism, excretion, and toxicity profiles. | jneonatalsurg.com |

Potential in Interdisciplinary Research Fields (e.g., bioinorganic chemistry, chemical biology)

The versatile structure of this compound opens up possibilities for its use in interdisciplinary fields beyond traditional medicinal chemistry.

In chemical biology , as discussed, the primary application lies in its development as a chemical probe to investigate cellular signaling pathways. By providing tools for the precise modulation of protein function, such probes bridge the gap between chemistry and biology, enabling a deeper understanding of complex biological systems.

In bioinorganic chemistry , the nitrogen atoms within the pyrimidine (B1678525) and aniline moieties of the scaffold possess lone pairs of electrons, making them potential ligands for coordination with metal ions. This presents an opportunity to synthesize novel metal-organic complexes. These complexes could be explored for a variety of applications, such as:

Catalysis: Developing new catalysts for organic synthesis.

Therapeutic Agents: Creating metallodrugs where the metal center imparts a unique mechanism of action, potentially overcoming resistance to purely organic drugs.

Imaging Agents: Designing metal complexes with specific magnetic or luminescent properties for use in advanced medical imaging techniques.

While speculative, the exploration of this compound as a versatile ligand could unlock novel functions and applications, highlighting the broad potential of this chemical scaffold.

Q & A

Q. How can researchers optimize the synthesis of 2-methyl-N-(pyrimidin-5-ylmethyl)aniline to achieve high yields and purity?

- Methodological Answer : To optimize synthesis, use reductive amination or coupling reactions between 2-methylaniline and pyrimidin-5-ylmethyl halides. Solvent selection is critical: polar aprotic solvents like methanol or acetonitrile ( ) enhance reaction efficiency. Purification via column chromatography or recrystallization improves purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm yields via gravimetric analysis. For structural validation, employ H/C NMR and high-resolution mass spectrometry (HRMS) (). Typical yields for analogous compounds range from 58% to 99%, depending on steric and electronic factors .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H NMR identifies proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, methyl groups at δ 2.0–2.5 ppm). C NMR confirms carbon backbone and substituents.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or electron impact (EI-MS) verifies molecular weight and fragmentation patterns.

- FTIR : Detects functional groups (e.g., C-N stretches at ~1250 cm, aromatic C-H bends at ~700–900 cm).

- HPLC : Assess purity using reverse-phase columns with UV detection at 254 nm (). Cross-validate results with synthetic intermediates to resolve ambiguities .

Q. What solvent systems are suitable for solubility testing of this compound?

- Methodological Answer : Test solubility in solvents like methanol, acetonitrile, dichloromethane, and ethyl acetate ( ). Use Hansen solubility parameters (HSPs) to predict compatibility: polar solvents with high hydrogen-bonding capacity (e.g., methanol) often dissolve aromatic amines. For low solubility, employ co-solvents (e.g., DMSO:water mixtures) or sonication. Document solubility thresholds (mg/mL) to guide reaction and crystallization conditions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles).

- Avoid skin contact; aniline derivatives can cause sensitization ().

- Store under inert atmosphere (N) to prevent oxidation.

- Dispose of waste via approved hazardous waste protocols. Refer to Safety Data Sheets (SDS) for spill management and first-aid measures () .

Advanced Research Questions

Q. How can Advanced Oxidation Processes (AOPs) degrade this compound in contaminated wastewater?

- Methodological Answer : AOPs like Fenton’s reagent (Fe/HO) or photocatalysis (e.g., MnFeO/ZnSiO under UV/solar radiation) degrade aromatic amines via hydroxyl radical (OH) attack ( ). Optimize parameters using Box-Behnken experimental design: pH (3–5), catalyst loading (0.5–2 g/L), and HO concentration (10–50 mM). Monitor degradation via HPLC-UV or LC-MS and quantify intermediates (e.g., nitroso derivatives) to map pathways .

Q. How can researchers resolve crystallographic data contradictions during structural determination of this compound?

Q. What computational methods predict the reactivity and electronic properties of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to:

Q. How do soil properties and pumping speeds influence the environmental fate of this compound?

- Methodological Answer : Conduct soil-column experiments ( ) with varying pumping rates (0.5–2 L/min) to simulate migration. Analyze:

- Sorption : Use Freundlich isotherms to quantify soil organic carbon (SOC)-dependent binding.

- Degradation : Monitor aerobic/anaerobic half-lives via LC-MS.

- Vertical Distribution : Profile concentrations in soil layers (0–50 cm depth) to assess leaching potential. Model results with HYDRUS-1D for predictive insights .

Q. What toxicological endpoints should be prioritized when assessing this compound in biomedical research?

- Methodological Answer : Focus on:

- Acute Toxicity : LD assays in rodent models (OECD 423).

- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay.

- Metabolite Screening : Identify hydroxylated or glucuronidated derivatives via in vitro liver microsome assays.

- Carcinogenicity Potential : Compare structural alerts with IARC guidelines (). Mitigate risks using in silico tools like Derek Nexus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.